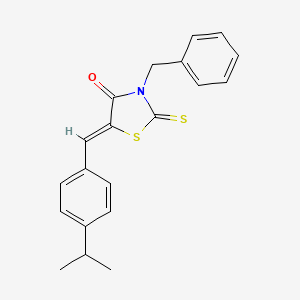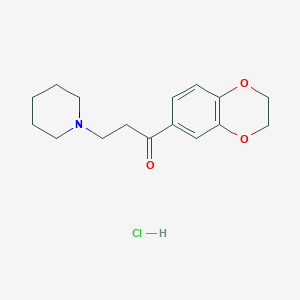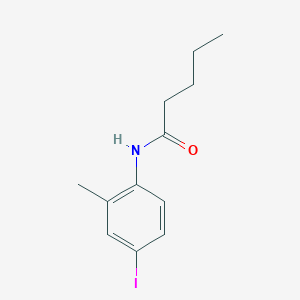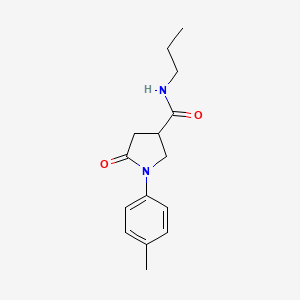
3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and contains two ethoxy groups, one methoxy group, and a nitro group attached to the phenyl ring.
Mecanismo De Acción
The mechanism of action of 3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes by binding to their active sites. The nitro group present in the compound can form hydrogen bonds with the amino acid residues in the enzyme's active site, thereby disrupting the enzyme's catalytic activity.
Biochemical and Physiological Effects:
Studies have shown that 3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide exhibits potent antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide in lab experiments is its high potency and selectivity towards specific enzymes. This compound has been shown to exhibit potent inhibitory activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experimental setups.
Direcciones Futuras
There are several future directions for the research on 3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide. One of the significant areas of research is the development of new drug candidates for the treatment of Alzheimer's disease and cancer. Additionally, this compound's anti-inflammatory and antioxidant properties make it an attractive candidate for the development of new drugs for the treatment of various inflammatory diseases. Moreover, further studies are needed to understand the compound's mechanism of action fully and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's potent inhibitory activity against specific enzymes, along with its antioxidant and anti-inflammatory properties, make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide can be achieved through a multistep process. The first step involves the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate to form 4-methoxy-2-nitrophenyl ethyl carbonate. This intermediate is then reacted with 3,4-diethoxyaniline in the presence of a base to yield the final product, 3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is the development of new drugs that can target specific biological pathways. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including cholinesterase, tyrosinase, and acetylcholinesterase. Therefore, it has been proposed as a potential drug candidate for the treatment of Alzheimer's disease, cancer, and other diseases.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-4-25-16-9-6-12(10-17(16)26-5-2)18(21)19-14-8-7-13(24-3)11-15(14)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXZQIANJCEFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)

![2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5131528.png)

![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)


![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)